molecular formula C15H17NO3S B8152710 tert-Butyl 4-(4-(hydroxymethyl)thiazol-2-yl)benzoate

tert-Butyl 4-(4-(hydroxymethyl)thiazol-2-yl)benzoate

Cat. No.: B8152710
M. Wt: 291.4 g/mol
InChI Key: QQOQCZDLPBLHFT-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(4-(hydroxymethyl)thiazol-2-yl)benzoate: is a chemical compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This particular compound features a tert-butyl group attached to the benzene ring, which is substituted with a hydroxymethyl group at the 4-position of a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-(hydroxymethyl)thiazol-2-yl)benzoate typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The resulting thiazole can then be further functionalized to introduce the hydroxymethyl group and the tert-butylbenzoate moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

  • Reduction: The thiazole ring can undergo reduction reactions.

  • Substitution: Various electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Reagents such as alkyl halides and amines can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: 4-(4-(hydroxymethyl)thiazol-2-yl)benzoic acid.

  • Reduction: Reduced thiazole derivatives.

  • Substitution: Various substituted thiazoles depending on the reagents used.

Scientific Research Applications

Chemistry: This compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a building block for the development of bioactive compounds, potentially useful in studying biological processes.

Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anti-inflammatory activities.

Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The exact mechanism of action of tert-Butyl 4-(4-(hydroxymethyl)thiazol-2-yl)benzoate depends on its specific application. For instance, if used as a pharmaceutical, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would be specific to the biological system and the intended therapeutic effect.

Comparison with Similar Compounds

  • Tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Used as a linker in PROTAC development for targeted protein degradation.

  • Tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Another linker used in PROTAC development.

Uniqueness: Tert-Butyl 4-(4-(hydroxymethyl)thiazol-2-yl)benzoate is unique due to its thiazole core, which imparts different chemical and biological properties compared to the piperidine-based compounds

Properties

IUPAC Name

tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-15(2,3)19-14(18)11-6-4-10(5-7-11)13-16-12(8-17)9-20-13/h4-7,9,17H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOQCZDLPBLHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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